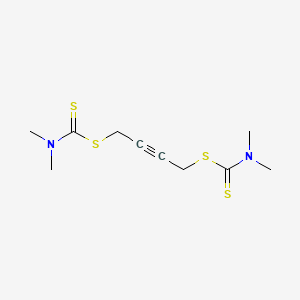
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester): is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acids and esters, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) typically involves the reaction of carbamoyl chlorides with alcohols. This reaction can be carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct . Another method involves the addition of alcohols to isocyanates, which also yields carbamates .
Industrial Production Methods: Industrial production of carbamic acid esters often employs phosgene-free methods due to the hazardous nature of phosgene. One such method involves the reaction of dimethyl carbonate with amines in a continuous flow system . This method is advantageous as it avoids the direct manipulation of sensitive reactants and provides high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction is often mediated by the carbamate functional group, which can undergo hydrolysis to release the active species.
Comparaison Avec Des Composés Similaires
- Carbamic acid, dimethyldithio-, 2-aminoethyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) is unique due to its specific ester linkage and the presence of a butynylene group. This structural feature imparts distinct chemical and physical properties compared to other carbamic acid derivatives. For example, the butynylene group can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
63580-26-7 |
|---|---|
Formule moléculaire |
C10H16N2S4 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
4-(dimethylcarbamothioylsulfanyl)but-2-ynyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H16N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h7-8H2,1-4H3 |
Clé InChI |
ZZKMEFLNROQYQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SCC#CCSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)


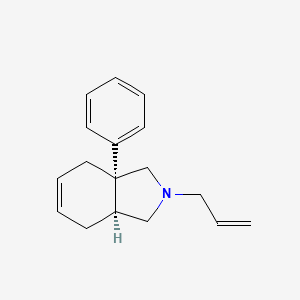

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

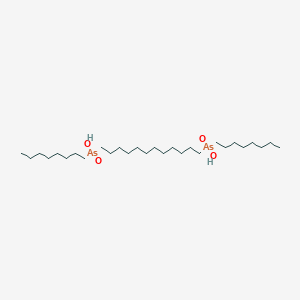
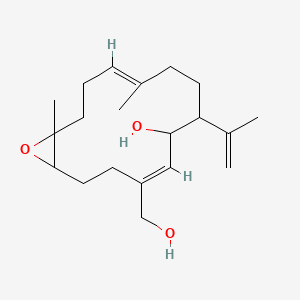
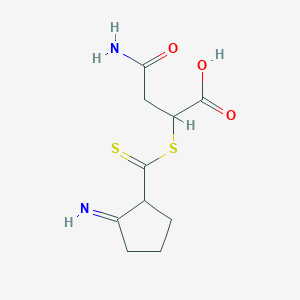
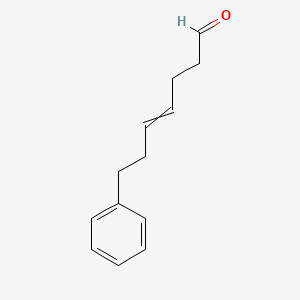
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

